rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid
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Overview
Description
The compound rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5210,2,6]dec-4-ene-5-carboxylicacid is a complex organic molecule with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid typically involves multiple steps. One common method starts with the reaction of maleic anhydride and dicyclopentadiene to form exo-5-norbornene-2,3-dicarboxyanhydride . This intermediate is then subjected to further reactions to introduce the oxa and aza functionalities, resulting in the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing optically active polymers and other complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,6S,7S)-5-(2,6-dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene
- rac-(1R,2S,6R,7S)-3-bromotricyclo[5.2.1.0,2,6]dec-8-ene
Uniqueness
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid is unique due to its specific tricyclic structure and the presence of both oxa and aza functionalities. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-6-4-1-2-5(3-4)8(6)13-10-7/h4-6,8H,1-3H2,(H,11,12)/t4-,5+,6-,8-/m1/s1 |
InChI Key |
RCRUBCADZAQKLQ-BYPJNBLXSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3C(=O)O |
Canonical SMILES |
C1CC2CC1C3C2ON=C3C(=O)O |
Origin of Product |
United States |
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